Borivilianoside H
Beschreibung
Borivilianoside H is a steroidal saponin isolated from Chlorophytum borivilianum, a plant traditionally used for its immunomodulatory, antidiabetic, and aphrodisiac properties . It has demonstrated selective cytotoxicity against human cancer cell lines, including colorectal (HCT-116, HT-29) and breast adenocarcinoma (MCF-7) cells, with half-maximal growth inhibition (GI₅₀) values in the micromolar range . Mechanistically, in silico studies suggest it binds to kinesin-like protein 11 (KIF11), a mitotic motor protein, and fibroblast activation protein (FAP), disrupting cancer cell proliferation .
Eigenschaften
Molekularformel |
C50H80O23 |
|---|---|
Molekulargewicht |
1049.2 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,15R,16R,18S)-15-hydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C50H80O23/c1-19-7-10-50(65-17-19)20(2)32-28(73-50)12-24-22-6-5-21-11-27(25(54)13-49(21,4)23(22)8-9-48(24,32)3)66-45-40(63)37(60)41(31(16-53)69-45)70-47-43(72-46-39(62)36(59)34(57)29(14-51)67-46)42(35(58)30(15-52)68-47)71-44-38(61)33(56)26(55)18-64-44/h20-47,51-63H,1,5-18H2,2-4H3/t20-,21-,22+,23-,24-,25+,26+,27+,28-,29+,30+,31+,32-,33-,34+,35+,36-,37+,38+,39+,40+,41-,42-,43+,44-,45+,46-,47-,48-,49-,50+/m0/s1 |
InChI-Schlüssel |
SJHIBFXOMDDLAA-XAEAFORFSA-N |
Isomerische SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)O[C@]11CCC(=C)CO1 |
Kanonische SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CC(C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)OC11CCC(=C)CO1 |
Synonyme |
borivilianoside H |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Characteristics
Borivilianoside H comprises a steroidal aglycone core linked to oligosaccharide chains, a hallmark of saponins. This structure enhances membrane permeability and receptor interactions . Unlike taxanes (e.g., paclitaxel) or flavonoids (e.g., quercetin), its activity relies on dual apoptotic and anti-mitotic mechanisms, distinguishing it from single-target chemotherapeutics .
Comparison with Structural Analogs
Table 1: Structural Analogs of Borivilianoside H
Key Findings :
Comparison with Functional Analogs
Table 2: Functional Analogs in Cancer Therapy
| Compound | Source/Class | Mechanism | Potency (GI₅₀) | Selectivity |
|---|---|---|---|---|
| Borivilianoside H | Steroidal saponin | KIF11/FAP inhibition | 15–25 µM | Moderate (MCF-7 > PC3) |
| Paclitaxel | Taxane (plant alkaloid) | Microtubule stabilization | 1–10 nM | Broad (multiple cancers) |
| Quercetin | Flavonoid | Antioxidant, pro-apoptotic | 10–50 µM | Low (normal cell toxicity) |
| Cucurbitacin B | Triterpenoid | JAK/STAT inhibition | 0.1–1 µM | High (colon, breast) |
Key Findings :
- Paclitaxel: 1,000-fold more potent than borivilianoside H but lacks selectivity, causing neurotoxicity .
- Quercetin: Shares antioxidant properties but induces apoptosis via reactive oxygen species (ROS), contrasting with borivilianoside H’s receptor-mediated pathway .
Q & A
Q. What are the validated analytical methods for identifying and quantifying Borivilianoside H in plant extracts?
Methodological Answer: Researchers should employ hyphenated techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. Quantitative analysis often utilizes HPLC with UV-Vis detection at wavelengths optimized for Borivilianoside H’s absorption maxima (e.g., 254 nm). Calibration curves using purified standards are critical for accuracy . For reproducibility, document chromatographic conditions (e.g., column type, mobile phase gradient) and validate methods per ICH guidelines (precision, recovery rate, LOD/LOQ) .
Table 1 : Common Analytical Techniques for Borivilianoside H
| Technique | Application | Key Parameters |
|---|---|---|
| HPLC-UV | Quantification | Column: C18; Mobile phase: Acetonitrile/Water (70:30); Flow rate: 1.0 mL/min |
| LC-MS/MS | Structural ID | Ionization: ESI+; Fragmentation patterns (m/z 800 → 637, 475) |
| NMR (1H/13C) | Stereochemical analysis | Solvent: CD3OD; Reference: TMS |
Q. How can researchers optimize the isolation of Borivilianoside H from Chlorophytum borivilianum?
Methodological Answer: A sequential extraction protocol using polarity-based solvents (hexane → ethyl acetate → methanol) is recommended. Column chromatography with silica gel or Sephadex LH-20 can isolate Borivilianoside H from crude extracts. Fraction purity should be monitored via TLC (Rf ~0.5 in chloroform:methanol 8:2). For scale-up, consider countercurrent chromatography (CCC) to minimize solvent waste .
Q. What preliminary assays are suitable for screening Borivilianoside H’s bioactivity?
Methodological Answer: Begin with in vitro models:
- Antioxidant : DPPH/ABTS radical scavenging assays (IC50 values).
- Anti-inflammatory : COX-2 inhibition ELISA.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2). Include positive controls (e.g., ascorbic acid for antioxidants) and triplicate measurements to ensure statistical robustness .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic profiles of Borivilianoside H?
Methodological Answer: Discrepancies in bioavailability studies (e.g., oral vs. intravenous administration) may arise from differences in experimental models (rodents vs. humans) or formulation matrices. Conduct meta-analyses using PRISMA guidelines to identify confounding variables . Validate findings via in situ intestinal perfusion models or Caco-2 cell monolayers to assess absorption mechanisms. Pharmacokinetic parameters (t1/2, Cmax) should be compared using ANOVA with post-hoc tests .
Q. What strategies are effective for elucidating Borivilianoside H’s mechanism of action in neurodegenerative diseases?
Methodological Answer: Combine omics approaches:
- Transcriptomics : RNA-seq to identify differentially expressed genes in neuronal cells.
- Proteomics : SILAC labeling to quantify protein interactions (e.g., amyloid-beta pathways). Validate targets via CRISPR/Cas9 knockouts or siRNA silencing in in vitro models (e.g., SH-SY5Y cells). Dose-response studies (0.1–100 μM) and time-course experiments are critical to establish causality .
Q. How can structural modifications enhance Borivilianoside H’s stability without compromising bioactivity?
Methodological Answer: Use computational tools (e.g., molecular docking with AutoDock Vina) to predict substituent effects on stability and receptor binding. Synthesize analogs via glycosylation or acetylation at hydroxyl groups. Assess stability under accelerated conditions (40°C/75% RH for 6 months) via HPLC and compare bioactivity retention in enzyme inhibition assays .
Methodological Frameworks for Research Design
What frameworks ensure rigor in formulating research questions about Borivilianoside H?
Apply the FINER criteria :
- Feasible : Confirm access to purified Borivilianoside H (≥95% purity) via suppliers like Sigma-Aldrich.
- Novel : Address gaps (e.g., "How does Borivilianoside H modulate mTOR signaling in cancer?").
- Ethical : Use animal models compliant with ARRIVE guidelines.
- Relevant : Align with NIH priorities (e.g., natural products for metabolic disorders) .
Q. How should researchers design studies to address conflicting reports on Borivilianoside H’s cytotoxicity?
Adopt a PICO framework :
- Population : Human hepatocytes (primary vs. immortalized).
- Intervention : Borivilianoside H (10–100 μM).
- Comparison : Doxorubicin (positive control).
- Outcome : IC50 values via flow cytometry (apoptosis/necrosis ratios). Use multivariate regression to account for variables like cell passage number and serum concentration .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-dependent effects of Borivilianoside H?
Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values. For transcriptomics data, apply Benjamini-Hochberg correction to control false discovery rates. Report 95% confidence intervals and effect sizes (Cohen’s d) for transparency .
Q. How can researchers ensure reproducibility in Borivilianoside H studies?
Follow FAIR principles :
- Findable : Deposit raw NMR/HPLC data in repositories like Zenodo.
- Accessible : Share protocols on protocols.io .
- Interoperable : Use ISA-Tab format for metadata.
- Reusable : Provide SOPs for animal dosing and cell culture .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
